

Independent Laboratory Testing of Amphyl's Antimicrobial Properties: A Comparative Guide

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Compound of Interest

Compound Name: *Amphyl*

Cat. No.: *B1170723*

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This guide provides an objective comparison of the antimicrobial performance of phenolic-based disinfectants, such as classic **Amphyl** formulations, with other common alternatives. The data presented is sourced from independent testing and peer-reviewed studies to support evidence-based evaluation by researchers, scientists, and drug development professionals.

Introduction to **Amphyl** and Phenolic Disinfectants

The brand name "**Amphyl**" has been applied to several disinfectant formulations with different active ingredients over time. This guide focuses on the classic and widely studied formulation containing the phenolic compounds o-Phenylphenol and p-tert-Amylphenol.[1] Phenolic compounds are a class of intermediate-level germicides known for their broad-spectrum efficacy as bactericides, virucides, fungicides, and tuberculocides.[2][3] Their mechanism of action involves the denaturation and coagulation of proteins and the disruption of microbial cell membranes, leading to cell lysis.[4][5]

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize quantitative data on the antimicrobial efficacy of phenolic compounds compared to other common disinfectant classes: Quaternary Ammonium Compounds (QACs) and Hypochlorites (Bleach).

Table 1: Comparative Bactericidal Efficacy

Microorg anism	Disinfect ant Class	Active Ingredien t(s) Example	Concentr ation	Contact Time	Log Reductio n	Condition s & Source
Staphylococcus aureus	Phenolic Compound	Clearsol	1% v/v	5 min	>5.0	High organic load (50% plasma)[6]
Escherichia coli	Phenolic Compound	Clearsol	1% v/v	5 min	>5.0	High organic load (50% plasma)[6]
Pseudomonas aeruginosa	Phenolic Compound	Stericol	2% v/v	5 min	>5.0	High organic load (50% plasma)[6]
Staphylococcus aureus	Hypochlorite	Sodium Dichloroisocyanurate	2500 ppm	5 min	>5.0	Moderate organic load (20% plasma)[6]
Staphylococcus aureus	Hypochlorite	Sodium Hypochlorite	2500 ppm	5 min	>5.0	Low organic load (10% plasma)[6]
Listeria monocytogenes	Hypochlorite	Sodium Hypochlorite	0.2% w/v	30 sec	>3.6	Clean (no organic load)[7]

Gram-Positive Bacteria	Quaternary Ammonium	Didecyl dimethyl ammonium chloride	Varies	5 min	Effective	Ineffective against Gram-negative strains in the same test[8]
Staphylococcus aureus	Glutaraldehyde + Phenolic	2% Glutaraldehyde + 1% o-Phenylphenol	Use-dilution	30 min	Bactericidal	[9][10]
Escherichia coli	Glutaraldehyde + Phenolic	2% Glutaraldehyde + 1% o-Phenylphenol	Use-dilution	10 min	Bactericidal	[9][10]

Key Finding: Phenolic disinfectants demonstrate high efficacy (>5-log reduction) in short contact times and maintain their effectiveness significantly better than hypochlorites in the presence of heavy organic loads, such as plasma or blood.[6]

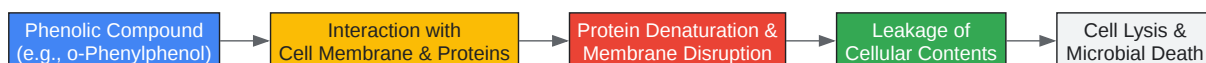
Table 2: Virucidal and Fungicidal Spectrum of Phenolic Disinfectants

Organism Type	Target Examples	Efficacy	Contact Time	Source
Enveloped Viruses	Herpes Simplex Virus, Influenza A2, Vaccinia Virus	Virucidal	Not Specified	[1]
Fungi	Candida albicans	Fungicidal	10 min	[9][10]
Fungi	Pathogenic Fungi	Fungicidal	Not Specified	[1]
Mycobacteria	Mycobacterium spp. (tubercle bacilli)	Tuberculocidal	10 min	[2][3]

Mandatory Visualizations

Mechanism of Action

The following diagram illustrates the logical pathway of microbial cell destruction by phenolic compounds.

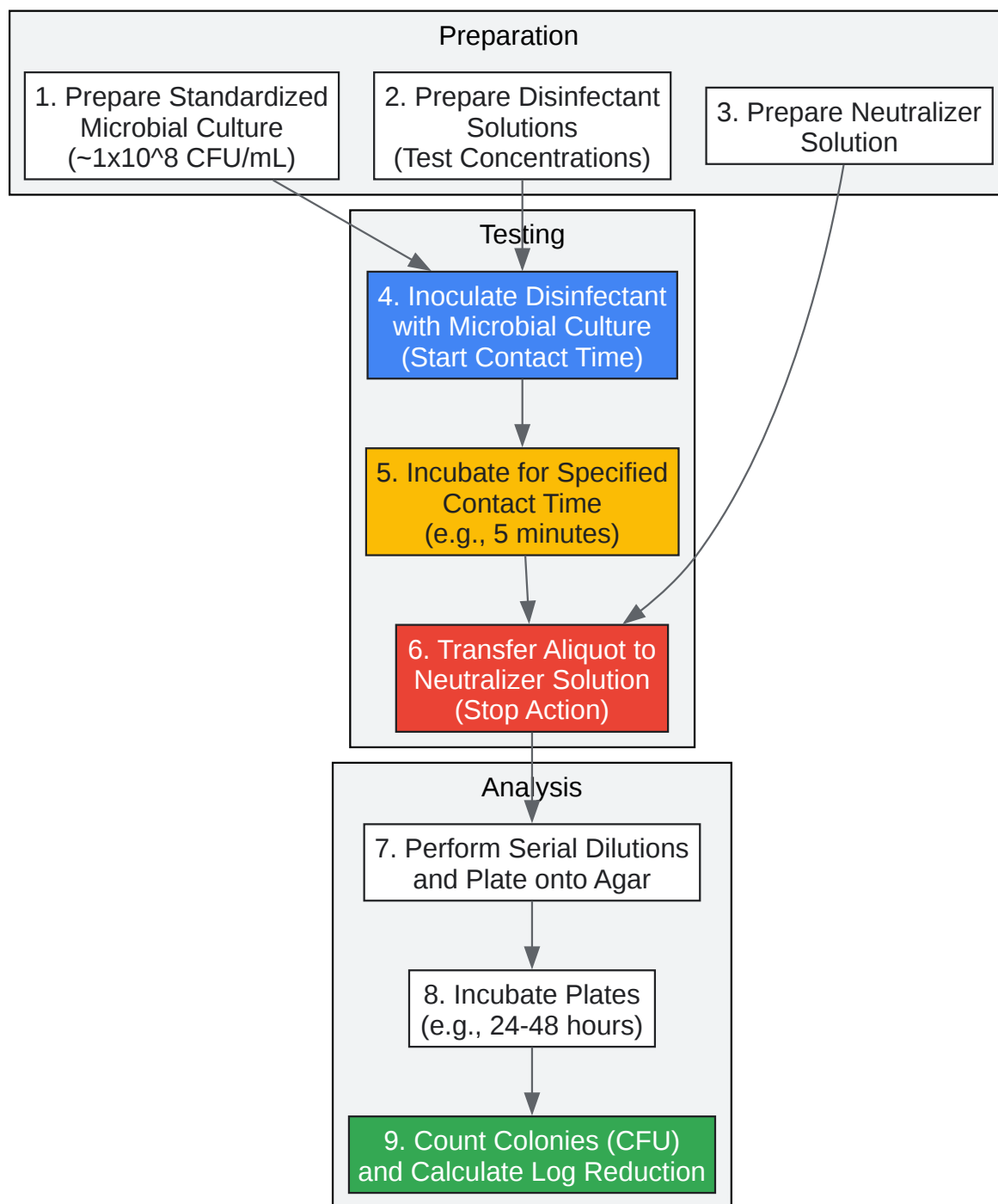


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Mechanism of Action of Phenolic Disinfectants

Experimental Workflow

This diagram outlines a generalized workflow for antimicrobial efficacy testing based on standard quantitative suspension test protocols.



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Workflow for Quantitative Suspension Efficacy Test

Experimental Protocols

The data cited in this guide are typically generated using standardized methods from regulatory bodies like the U.S. Environmental Protection Agency (EPA) or international standards organizations.[11] A generalized protocol for a Quantitative Suspension Test (similar to EN 1276) is detailed below.

Objective: To determine the bactericidal, fungicidal, or virucidal activity of a disinfectant in a liquid state.

Materials:

- Test disinfectant at specified concentrations.
- Standardized culture of the test microorganism (e.g., *S. aureus* ATCC 6538, *P. aeruginosa* ATCC 15442) with a known concentration (typically $1.5\text{--}5.0 \times 10^8$ CFU/mL).
- Validated neutralizer solution capable of inactivating the disinfectant's antimicrobial activity without harming the microorganisms.
- Sterile hard water or other diluent.
- Interfering substance (e.g., bovine albumin, sheep erythrocytes) to simulate clean or dirty conditions.
- Standard laboratory equipment (pipettes, test tubes, incubator, water bath, agar plates).

Methodology:

- **Preparation:** A test suspension is created by adding a small volume of the microbial culture to a solution containing the interfering substance.
- **Exposure:** A specified volume of the test disinfectant is added to the microbial test suspension. The mixture is maintained at a controlled temperature (e.g., 20°C) for a precisely measured contact time (e.g., 5 minutes).
- **Neutralization:** At the end of the contact time, a sample of the mixture is immediately transferred to a validated neutralizer solution. This step is critical to stop the antimicrobial

action of the disinfectant.

- Enumeration: The number of surviving microorganisms in the neutralized sample is determined. This is typically done by performing serial dilutions and using the pour plate or spread plate method on a suitable agar medium.
- Incubation: The agar plates are incubated under appropriate conditions (e.g., 36-37°C for 24-48 hours).
- Calculation: The number of colony-forming units (CFU) is counted on the plates. This count is used to calculate the number of survivors per milliliter from the test mixture.
- Log Reduction: The log reduction is calculated by comparing the logarithm of the initial number of microorganisms with the logarithm of the surviving microorganisms after exposure to the disinfectant. A disinfectant is typically considered effective if it achieves a predetermined log reduction (e.g., a 5-log reduction, which corresponds to a 99.999% kill rate, for bactericidal claims).[6]

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